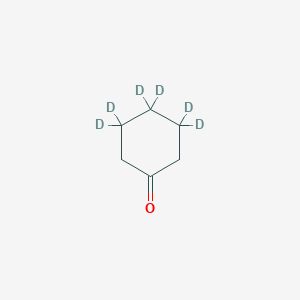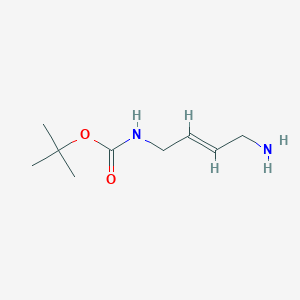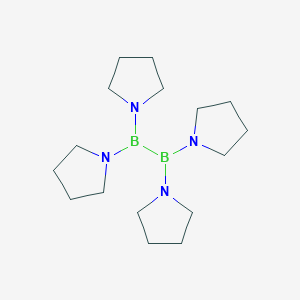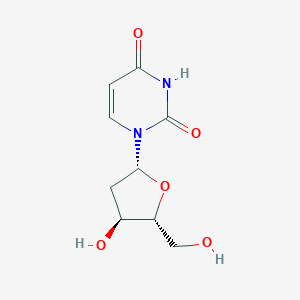
2'-脱氧尿苷
描述
2'-脱氧尿苷是一种核苷,是构成 DNA 等核酸的基本结构单元。它属于嘧啶 2'-脱氧核苷类,与尿苷非常相似,但缺少 2' 羟基。 这种化合物存在于所有生物体中,可以被掺入原核和真核细胞的 DNA 中 .
科学研究应用
作用机制
2'-脱氧尿苷作为抗代谢物,在 DNA 合成过程中被转化为脱氧尿苷三磷酸。 这种掺入会破坏正常的 DNA 复制和修复过程,使其在诊断检测和作为治疗剂方面发挥作用 . 它靶向参与核苷酸代谢的酶,如尿苷磷酸化酶和胸腺嘧啶合成酶 .
类似化合物:
尿苷: 在 2' 位置包含一个羟基。
胸腺嘧啶: 在 5' 位置包含一个甲基。
溴脱氧尿苷 (BrdU): 用于细胞增殖研究的溴化衍生物。
碘脱氧尿苷 (IdU): 用作抗病毒剂的碘化衍生物.
独特性: 2'-脱氧尿苷由于缺少 2' 羟基而具有独特性,这使其在结构上与尿苷和胸腺嘧啶不同。 这种结构差异使其能够用于特定的生化和医学应用,例如诊断检测和抗病毒剂的合成 .
生化分析
Biochemical Properties
2’-Deoxyuridine interacts with several enzymes, proteins, and other biomolecules. It is phosphorylated by the enzyme uridine phosphorylase and thymidylate synthase, both of which are found in Escherichia coli . These interactions are crucial for the conversion of 2’-Deoxyuridine to deoxyuridine triphosphate during DNA synthesis .
Cellular Effects
2’-Deoxyuridine has significant effects on various types of cells and cellular processes. For instance, it influences cell function by being beneficial to cell growth and the maintenance of cell viability . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2’-Deoxyuridine involves its conversion to deoxyuridine triphosphate during DNA synthesis . This process is facilitated by the enzymes uridine phosphorylase and thymidylate synthase . The compound exerts its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 2’-Deoxyuridine exhibits changes in its effects. It has been observed that the compound promotes cell growth and improves the final titer in cell cultures . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
2’-Deoxyuridine is involved in several metabolic pathways. It is converted to deoxyuridine triphosphate during DNA synthesis, a process that involves the enzymes uridine phosphorylase and thymidylate synthase . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 2’-Deoxyuridine within cells and tissues involve its conversion to deoxyuridine triphosphate during DNA synthesis
Subcellular Localization
The subcellular localization of 2’-Deoxyuridine is primarily in the mitochondrial matrix, where it is converted to deoxyuridine triphosphate during DNA synthesis
准备方法
合成路线和反应条件: 2'-脱氧尿苷可以通过多种方法合成。 一种常见的途径是尿嘧啶的羟甲基化,然后进行选择性氧化、Knoevenagel 缩合和 Hunsdiecker 反应 . 另一种方法包括 5-碘-2'-脱氧尿苷钠盐的金属交换反应 .
工业生产方法: 2'-脱氧尿苷的工业生产通常涉及使用上述方法进行大规模化学合成。该工艺针对高产量和纯度进行了优化,确保化合物符合研究和药物应用的必要标准。
化学反应分析
2'-脱氧尿苷会发生各种化学反应,包括:
氧化: 它可以被氧化形成尿苷衍生物。
还原: 还原反应可以将其转化为其他核苷类似物。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
卤化剂: 溴、碘。
主要产物:
溴脱氧尿苷 (BrdU): 用于细胞增殖研究。
碘脱氧尿苷 (IdU): 用作抗病毒剂.
相似化合物的比较
Uridine: Contains a hydroxyl group at the 2’ position.
Thymidine: Contains a methyl group at the 5’ position.
Bromodeoxyuridine (BrdU): A brominated derivative used in cell proliferation studies.
Iododeoxyuridine (IdU): An iodinated derivative used as an antiviral agent.
Uniqueness: 2’-Deoxyuridine is unique due to its lack of the 2’ hydroxyl group, which makes it structurally distinct from uridine and thymidine. This structural difference allows it to be used in specific biochemical and medical applications, such as diagnostic assays and the synthesis of antiviral agents .
属性
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862484 | |
| Record name | 1-(2-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951-78-0 | |
| Record name | 2'-DEOXYURIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uridine, 2'-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



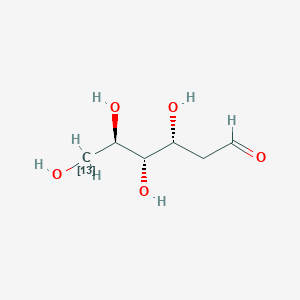
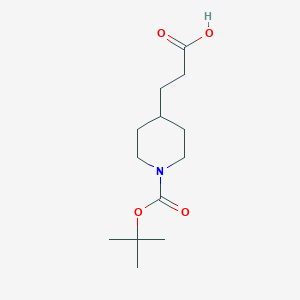
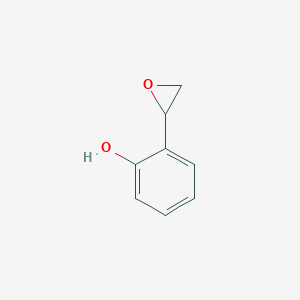






![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-](/img/structure/B118150.png)
